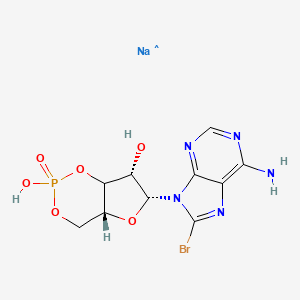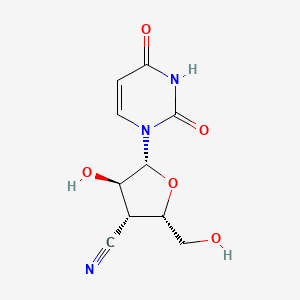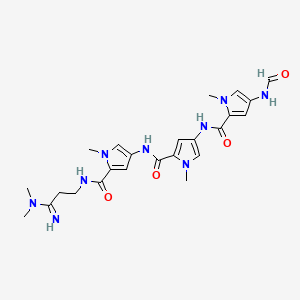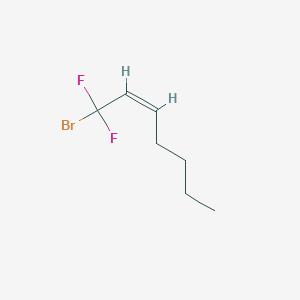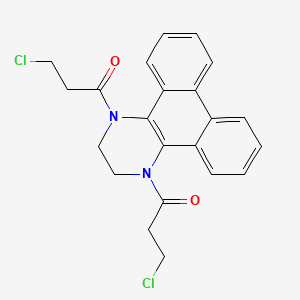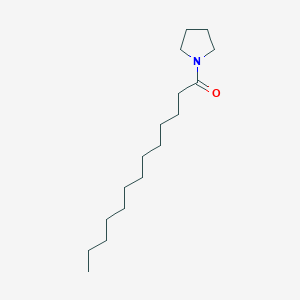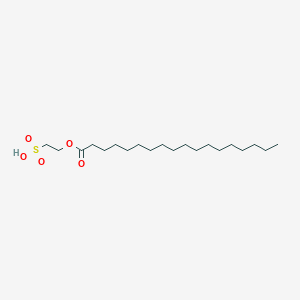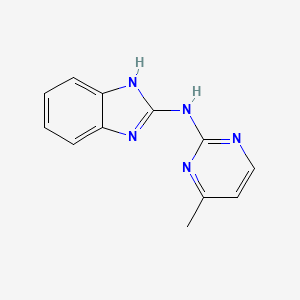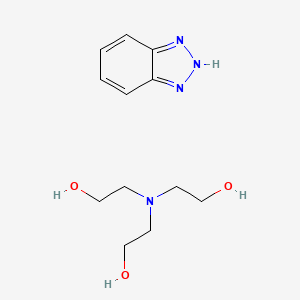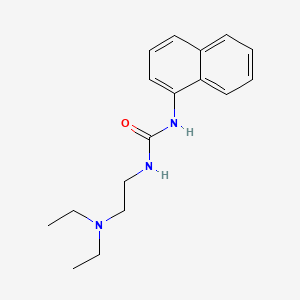
Urea, 3-(2-(diethylamino)ethyl)-1-(1-naphthyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, 3-(2-(diethylamino)ethyl)-1-(1-naphthyl)- is a complex organic compound that features a naphthalene ring, a diethylaminoethyl group, and a urea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 3-(2-(diethylamino)ethyl)-1-(1-naphthyl)- typically involves the reaction of 1-naphthylamine with diethylaminoethyl chloride in the presence of a base to form the intermediate, which is then reacted with isocyanate to yield the final product. The reaction conditions often require a solvent such as dichloromethane and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques helps in achieving high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Urea, 3-(2-(diethylamino)ethyl)-1-(1-naphthyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylaminoethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
Urea, 3-(2-(diethylamino)ethyl)-1-(1-naphthyl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials and as a precursor for various chemical products.
Wirkmechanismus
The mechanism by which Urea, 3-(2-(diethylamino)ethyl)-1-(1-naphthyl)- exerts its effects involves interaction with specific molecular targets. The diethylaminoethyl group can interact with biological membranes, while the naphthalene ring can intercalate with DNA or proteins, affecting their function. The urea moiety can form hydrogen bonds with various biomolecules, influencing their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphthalene derivatives: Compounds like 1-naphthylamine and 2-naphthol share structural similarities.
Urea derivatives: Compounds such as thiourea and phenylurea have similar functional groups.
Uniqueness
Urea, 3-(2-(diethylamino)ethyl)-1-(1-naphthyl)- is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of both the diethylaminoethyl group and the naphthalene ring allows for diverse interactions and applications that are not possible with simpler analogs.
Eigenschaften
CAS-Nummer |
102433-21-6 |
|---|---|
Molekularformel |
C17H23N3O |
Molekulargewicht |
285.4 g/mol |
IUPAC-Name |
1-[2-(diethylamino)ethyl]-3-naphthalen-1-ylurea |
InChI |
InChI=1S/C17H23N3O/c1-3-20(4-2)13-12-18-17(21)19-16-11-7-9-14-8-5-6-10-15(14)16/h5-11H,3-4,12-13H2,1-2H3,(H2,18,19,21) |
InChI-Schlüssel |
JMDJIKCRZAJHMI-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCNC(=O)NC1=CC=CC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


